molecular formula C6H9ClO3 B2663172 Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2227761-96-6

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B2663172
CAS No.: 2227761-96-6
M. Wt: 164.59
InChI Key: VOSFQWKADOBXJC-INEUFUBQSA-N
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Description

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a chlorine atom, a hydroxymethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the addition of methyl diazoacetate to a suitable alkene, followed by chlorination and hydroxymethylation. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Methyl (1R,2R)-1-carboxy-2-(hydroxymethyl)cyclopropane-1-carboxylate.

    Reduction: Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: Methyl (1R,2R)-1-nucleophile-2-(hydroxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target. The pathways involved may include enzyme inhibition, receptor modulation, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-[(1R)-1-hydroxypropyl]cyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Biological Activity

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with potential biological activities that have garnered interest in medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C6H10ClO3
  • Molecular Weight : 165.60 g/mol
  • CAS Number : 52920-02-2
  • Structural Characteristics : The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties due to the inherent ring strain.

Mechanisms of Biological Activity

Cyclopropane derivatives like this compound exhibit various biological activities attributed to their structural characteristics:

  • Enzyme Inhibition : Cyclopropane compounds have been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, they may affect metabolic pathways or inhibit bacterial growth by targeting enzymes crucial for survival .
  • Antimicrobial Activity : Some cyclopropane derivatives demonstrate significant antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Antitumor Activity : Preliminary studies suggest that certain cyclopropane derivatives may exhibit antitumor effects by interfering with cancer cell proliferation and survival pathways .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of cyclopropane derivatives found that this compound displayed significant inhibitory activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be less than 0.125 mg/dm³ for Pseudomonas aeruginosa and Acinetobacter baumannii, indicating strong antimicrobial potential .

Enzyme Inhibition Studies

Research has highlighted the ability of this compound to act as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This property suggests its utility in enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Comparative Analysis of Cyclopropane Derivatives

Compound NameBiological ActivityMIC (mg/dm³)Reference
This compoundAntimicrobial against P. aeruginosa< 0.125
FR-900848AntifungalLD50 > 1 g/kg
U-106305CETP inhibitorNot specified

Properties

IUPAC Name

methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3H2,1H3/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFQWKADOBXJC-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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